acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
(3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a hydrazinylidene group, and a butanamide backbone, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Acylation: The furan-2-ylmethyl intermediate is then acylated using an appropriate acylating agent to introduce the acyl group.
Hydrazine Formation: The acylated intermediate is reacted with hydrazine to form the hydrazinylidene group.
Final Coupling: The hydrazinylidene intermediate is then coupled with the butanamide backbone under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Hydrazine derivatives such as (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}butanamide).
Substitution: Substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: shares similarities with other hydrazinylidene and furan-containing compounds.
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both the furan ring and the hydrazinylidene group in the same molecule provides unique chemical properties and reactivity.
- The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H22N4O4 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
N'-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C15H22N4O4/c1-10(2)8-17-14(21)15(22)19-18-11(3)7-13(20)16-9-12-5-4-6-23-12/h4-6,10H,7-9H2,1-3H3,(H,16,20)(H,17,21)(H,19,22)/b18-11+ |
Clave InChI |
AFCXLNKGQWYXFA-WOJGMQOQSA-N |
SMILES isomérico |
CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CO1 |
SMILES canónico |
CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

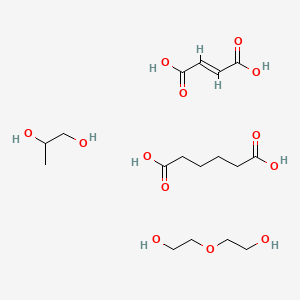
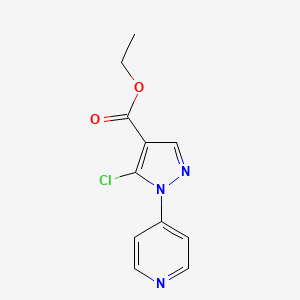
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

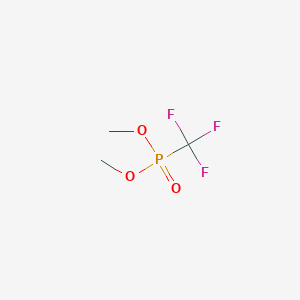
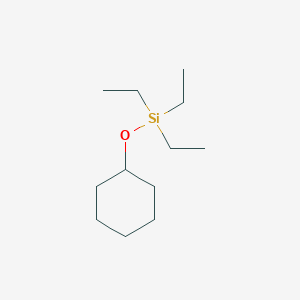


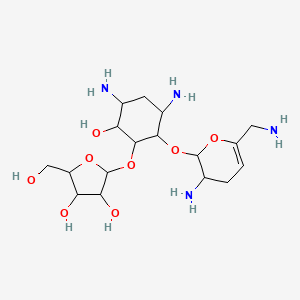
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

